Ethyl cyano(isocyanatomethyl)carbamate

Description

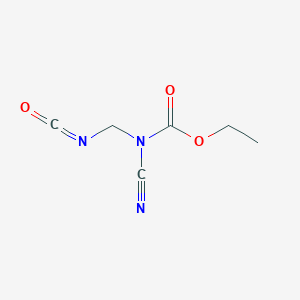

Ethyl cyano(isocyanatomethyl)carbamate is a synthetic carbamate derivative with the molecular formula C₆H₇N₃O₃ (inferred from nomenclature).

Properties

CAS No. |

61705-47-3 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

ethyl N-cyano-N-(isocyanatomethyl)carbamate |

InChI |

InChI=1S/C6H7N3O3/c1-2-12-6(11)9(3-7)4-8-5-10/h2,4H2,1H3 |

InChI Key |

XWSCSMFPZKRTNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CN=C=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Carbamate (EC)

- Structure : CH₃CH₂-O-C(O)-NH₂.

- Carcinogenicity: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC. Induces lung adenomas, hepatomas, and other tumors in rodents via metabolic activation to vinyl carbamate epoxide .

- Metabolism: Primarily hydrolyzed by liver esterases to ethanol, CO₂, and NH₃. A minor pathway involves cytochrome P450 2E1 (CYP2E1)-mediated oxidation to VC and its epoxide, which forms DNA adducts .

- Potency : EC is less potent than VC, requiring higher doses for tumor initiation .

Vinyl Carbamate (VC)

- Structure : CH₂=CH-O-C(O)-NH₂.

- Carcinogenicity: 10–50 times more carcinogenic than EC in mice, inducing skin tumors, lung adenomas, and hepatic carcinomas at lower doses. Directly mutagenic in Salmonella assays with metabolic activation .

- Metabolism: Rapidly oxidized by CYP2E1 to vinyl carbamate epoxide, a direct DNA-alkylating agent.

- Key Difference : VC’s double bond enhances electrophilicity, accelerating DNA adduct formation compared to EC .

Ethyl N-Hydroxycarbamate

- Structure : CH₃CH₂-O-C(O)-NH-OH.

- Activity: Weak direct mutagenicity (2–3 revertants/µmol in Salmonella). Its carcinogenicity is inhibited by CYP450 inhibitors, suggesting reliance on metabolic activation. Less potent than VC in tumor induction .

Tert-Butyl Carbamate

- Structure : (CH₃)₃C-O-C(O)-NH₂.

- Activity: No significant carcinogenic activity in mice, highlighting the importance of the ethyl group in EC’s toxicity. Bulky substituents likely hinder metabolic activation .

(E)-Ethyl 2-Cyano-3-(3,4-Dichlorophenyl)Acryloylcarbamate

- Structure: Contains a cyano group and carbamate backbone.

- SAR Insights: Alkylation of the carbamate nitrogen alters conformation, reducing steric clashes and affecting binding to biological targets (e.g., PDZ domains). The cyano group’s position influences molecular docking and interaction efficacy .

Structural-Activity Relationships (SAR) and Key Differences

| Compound | Key Functional Groups | Carcinogenic Potency | Metabolic Pathway | Mutagenicity |

|---|---|---|---|---|

| Ethyl carbamate (EC) | Ethyl, carbamate | Moderate | Hydrolysis + CYP2E1 oxidation to VC | Non-mutagenic alone |

| Vinyl carbamate (VC) | Vinyl, carbamate | High | Direct CYP2E1 oxidation to epoxide | Directly mutagenic |

| Ethyl cyano(isocyanatomethyl)carbamate | Cyano, isocyanatomethyl | Unknown (predicted high) | Likely CYP-mediated activation | Potential direct activity |

| Ethyl N-hydroxycarbamate | N-hydroxy | Low | Requires activation | Weakly mutagenic |

| Tert-butyl carbamate | Bulky tert-butyl | Inactive | N/A | Non-mutagenic |

Key Observations:

Electrophilic Reactivity: VC’s double bond and EC’s ethyl group (oxidized to VC) are critical for DNA adduct formation.

Metabolic Activation: CYP2E1 is central to EC and VC toxicity. The target compound’s isocyanatomethyl group could introduce alternative pathways, such as direct protein adduct formation or cyanide release (if the cyano group is hydrolyzed) .

Steric Effects: Bulky substituents (e.g., tert-butyl) reduce activity, while small, reactive groups (e.g., vinyl, cyano) enhance it .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl cyano(isocyanatomethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the carbamate backbone followed by functionalization with cyano and isocyanate groups. Key steps include:

- Step 1 : Condensation of ethyl carbamate with cyanomethyl precursors under anhydrous conditions (e.g., using DMF as a solvent) .

- Step 2 : Introduction of the isocyanate group via reaction with phosgene analogs or safer substitutes like trichloromethyl chloroformate (TCF) .

- Optimization : Temperature (50–70°C) and solvent polarity (e.g., dichloromethane or THF) significantly impact yield. Catalysts such as triethylamine enhance reaction efficiency by neutralizing HCl byproducts .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with protocols adapted from ethyl carbamate analysis:

- Sample Prep : Solid-phase extraction (SPE) using C18 columns to isolate the compound from biological or environmental samples .

- Detection : Selected-ion monitoring (SIM) mode for high specificity. Isotopic labeling (e.g., deuterated internal standards) improves precision, reducing matrix interference .

- Validation : Intra-day and inter-day precision should be ≤10% RSD, as demonstrated in analogous carbamate analyses .

Q. How do structural features like the cyano and isocyanate groups influence the compound’s reactivity and stability?

- Methodological Answer :

- Cyano Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in hydrolysis studies). Stability tests in aqueous buffers (pH 3–9) reveal degradation kinetics, with LC-MS tracking intermediate formation .

- Isocyanate Group : Reacts readily with amines or alcohols, necessitating inert storage conditions (dry, under argon). FTIR monitoring of the NCO stretch (~2270 cm⁻¹) confirms integrity during storage .

Advanced Research Questions

Q. How can contradictory data on the genotoxicity of carbamate derivatives be resolved in experimental design?

- Methodological Answer :

- Assay Selection : Use complementary tests (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity). For example, ethyl carbamate shows weak mutagenicity in bacterial systems but induces chromosomal aberrations in mammalian cells .

- Dose-Response Analysis : High doses (≥1 mM) may trigger artifactual positives; include sub-cytotoxic ranges and metabolic activation (S9 liver fractions) to mimic in vivo conditions .

- Mechanistic Studies : Probe DNA adduct formation via ³²P-postlabeling or LC-MS/MS to distinguish direct genotoxicity from secondary effects .

Q. What experimental frameworks are recommended for studying the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Models : Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2E1, implicated in ethyl carbamate metabolism) to identify primary metabolites .

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate. Metabolite profiling via HRMS (e.g., Q-TOF) can reveal hydroxylation or conjugation products .

- In Vivo Validation : Rodent studies with timed blood/tissue sampling, comparing wild-type and CYP2E1-knockout models to confirm metabolic pathways .

Q. How can researchers assess the carcinogenic potential of this compound while addressing interspecies variability?

- Methodological Answer :

- Chronic Exposure Models : Use transgenic rodents (e.g., rasH2 mice) for accelerated tumorigenesis studies. Dose selection should align with human exposure estimates .

- Biomarker Analysis : Measure urinary 8-oxo-dG (oxidative DNA damage) or serum cytokines (chronic inflammation) as early indicators of carcinogenic risk .

- Cross-Species Comparison : Compare metabolic rates in HLMs vs. rodent microsomes to extrapolate human relevance .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase for carbamates). Validate with SPR or ITC for binding kinetics .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing isocyanate with thiocyanate) and test inhibitory potency in enzyme assays .

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to guide rational design .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Standardized Protocols : Use identical cell passages, serum batches, and incubation times. For example, ethyl carbamate’s cytotoxicity varies with metabolic competence (e.g., HepG2 vs. CHO cells) .

- Pathway Enrichment Analysis : RNA-seq or proteomics can identify cell-specific defense mechanisms (e.g., NRF2 activation) that explain resistance .

- Meta-Analysis : Pool data from public databases (e.g., PubChem BioAssay) to identify trends across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.